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Compound of Interest

Compound Name: Urea, N,N'-bis(2-methoxyethyl)-

CAS No.: 6849-92-9

Cat. No.: B13777071

Get Quote

Part 1: Introduction & Scope
The Analytical Challenge
Urea, N,N'-bis(2-methoxyethyl)- (CAS: 22033-22-1, MW: 190.24 Da) is a critical analyte often

encountered in two high-stakes contexts:

Pharmaceutical Stability: It is a known degradation product of nitrosourea alkylating agents

(e.g., Carmustine/BCNU) when subjected to hydrolysis or alcoholysis in methanolic

environments.

Synthetic Impurity: It appears as a byproduct in the synthesis of ureido-linked polymers or

peptides using 2-methoxyethylamine.

Its identification is complicated by its symmetry and the dominance of low-mass ether

fragments, which can mask the molecular ion in standard Electron Ionization (EI) spectra. This

guide provides a definitive protocol for the structural elucidation of this molecule, distinguishing

it from isomeric artifacts.
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Chemical Identity[1][2]
IUPAC Name: 1,3-bis(2-methoxyethyl)urea

Formula:

Structure:

Key Functional Motifs: Symmetrical Urea Core, Terminal Ether Linkages.

Part 2: Experimental Protocol (Self-Validating)
To ensure reproducible fragmentation, the following GC-MS parameters are recommended.

This protocol includes a System Suitability Test (SST) to validate source performance before

analysis.

Gas Chromatography Conditions
Parameter Setting Rationale

Column
DB-5ms UI (30m x 0.25mm x

0.25µm)

Low-bleed phase essential for

detecting trace urea

derivatives.

Carrier Gas
Helium @ 1.2 mL/min

(Constant Flow)

Maintains consistent retention

times for RI calculation.

Inlet Temp 250°C

High enough to volatilize, but

below thermal decomposition

threshold of ureas (~280°C).

Injection 1 µL Splitless (1 min purge)
Maximizes sensitivity for trace

impurities.

Oven Program

60°C (1 min)

15°C/min

280°C (5 min)

Slow ramp prevents co-elution

of the urea with solvent tails.

Mass Spectrometry (EI) Conditions
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Parameter Setting Rationale

Source Temp 230°C

Critical: Higher temps

(>250°C) promote thermal

degradation of the urea

linkage, altering the spectrum.

Transfer Line 280°C
Prevents condensation of the

polar urea.

Ionization EI @ 70 eV
Standardizes fragmentation for

library matching (NIST/Wiley).

Scan Range 35 – 350

Captures low mass ether

fragments (45 Da) and

potential dimers.

System Suitability Test (SST)
Before running samples, inject a standard of Benzophenone.

Requirement: The ratio of

51 to

182 must be < 20%.

Why? High

51 indicates excessive source fragmentation (thermal stress), which will destroy the
molecular ion (

) of our urea target.

Part 3: Fragmentation Logic & Structural Elucidation
The mass spectrum of N,N'-bis(2-methoxyethyl)urea is dominated by the instability of the ether

side chains and the urea linkage. The molecular ion (

190) is typically weak (<5% relative abundance).
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Primary Fragmentation Pathways
Pathway A: The "Ether Rule" (Alpha-Cleavage)
The most abundant ions arise from the side chains. The ether oxygen directs cleavage at the

adjacent C-C bond.

Mechanism: Homolytic cleavage alpha to the ether oxygen.

Fragment:

Observed Ion:

59 (Base Peak).

Secondary Loss: Loss of formaldehyde (

) from

59 yields

29 (

).

Pathway B: McLafferty-Like Rearrangement (Onium Formation)
A secondary oxonium ion is formed via inductive cleavage.

Fragment:

(or methylated variant

)

Observed Ion:

45

Diagnostic Value: The presence of both

59 and
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45 confirms the 2-methoxyethyl substructure.

Pathway C: Urea Core Cleavage (The "Symmetry Break")
The urea bond (

) is relatively fragile.

Mechanism: Cleavage of the C-N bond with H-transfer (McLafferty rearrangement involving

the carbonyl).

Fragment 1 (Isocyanate):

Mass calculation:

.

Observed Ion:

101.

Fragment 2 (Amine):

Mass calculation:

.

Observed Ion:

75.

Summary of Diagnostic Ions
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m/z Identity Origin
Diagnostic
Confidence

190 Molecular Ion Low (Weak intensity)

131

Loss of one side chain

(

)

Medium

101 Isocyanate fragment
High (Proves Urea

Core)

75 Amine fragment High

59
Methoxyethyl alpha-

cleavage

Very High (Base

Peak)

45 Ether rearrangement High

Part 4: Visualization of Fragmentation Pathways
The following diagram maps the mechanistic causality between the parent molecule and its

spectral fingerprint.
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Direct Cleavage
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[CH2=O-H]+

m/z 45

H-Rearrangement

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation tree for N,N'-bis(2-methoxyethyl)urea under 70 eV EI

conditions.

Part 5: Analytical Workflow & Differentiation
Distinguishing from Isomers
The primary isomer of concern is the unsymmetricalN,N-bis(2-methoxyethyl)urea (where both

chains are on one nitrogen).

Symmetrical (Target): Produces a clean

101 (Isocyanate) and

75 (Primary Amine).

Unsymmetrical (Isomer):
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Cleavage produces a secondary amine fragment (

) at

133 (

).

Produces an unsubstituted isocyanate (

) at

43.

Rule: If you see

133, it is the unsymmetrical isomer. If you see

101/75 without 133, it is the symmetrical target.

Workflow Diagram

Sample Injection
(1µL Splitless)

GC Separation
DB-5ms, Slow Ramp

MS Detection
Scan 35-350 m/z Check Base Peak

Base Peak 59 & 45
(Methoxyethyl confirmed)Yes

Base Peak 44 or 58
(Likely simple alkyl urea)

No

Check Core Ions
Look for 101 & 75

POSITIVE ID:
N,N'-bis(2-methoxyethyl)ureaFound 101

ISOMER ALERT:
Check for m/z 133

Found 133

Click to download full resolution via product page

Figure 2: Step-by-step decision tree for identifying the target analyte in complex matrices.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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